

Toxicological Profile of Endrin in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

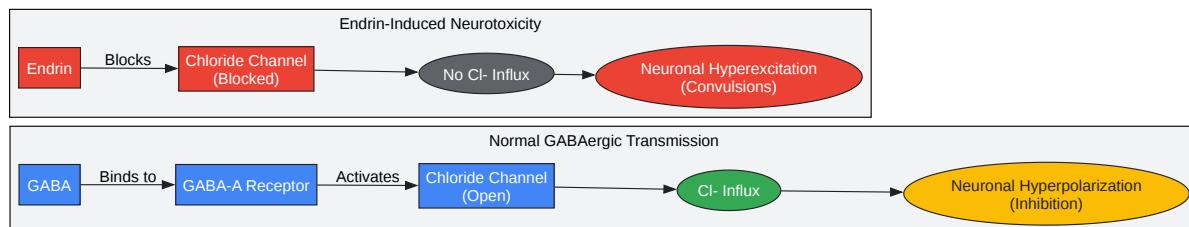
Compound of Interest

Compound Name: *Endrin*

Cat. No.: *B086629*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Abstract

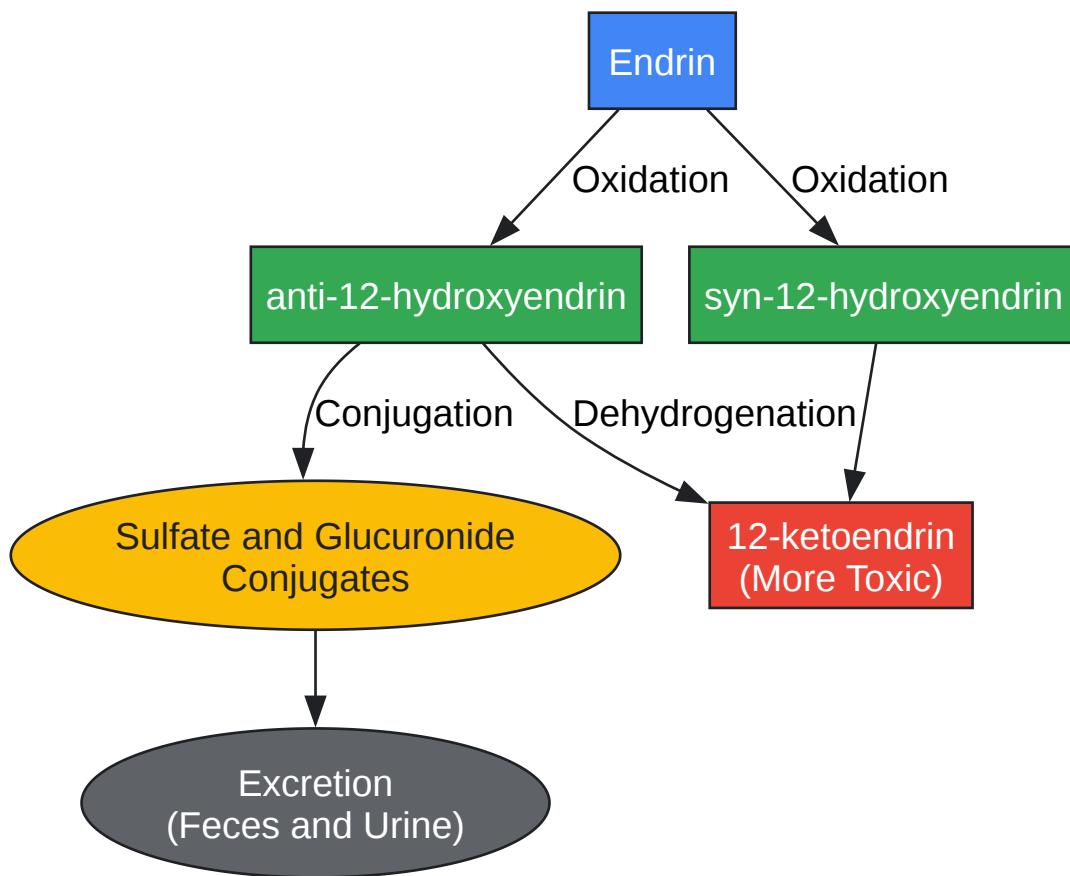
Endrin is a cyclodiene organochlorine pesticide, notorious for its high acute toxicity in mammals. Although its use has been banned in many countries for decades, its persistence in the environment continues to pose a potential risk. This technical guide provides a comprehensive overview of the toxicological profile of **endrin** in mammals, with a focus on its mechanism of action, metabolism, and toxicity across various endpoints. Quantitative data are summarized in tabular format for ease of comparison, and detailed experimental methodologies for key toxicological studies are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized through diagrams to facilitate a deeper understanding of **endrin**'s effects at the molecular and systemic levels.

Mechanism of Action: Neurotoxicity via GABA Receptor Antagonism

The primary target of **endrin**'s toxicity in mammals is the central nervous system (CNS).^[1] The principal mechanism underlying its neurotoxic effects is the non-competitive antagonism of the gamma-aminobutyric acid (GABA) receptor-chloride channel complex.^{[2][3][4]} GABA is the primary inhibitory neurotransmitter in the mammalian brain. Its binding to the GABA-A receptor leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

Endrin binds to a site within the chloride channel of the GABA-A receptor, physically blocking the influx of chloride ions. This inhibition of the inhibitory GABAergic system leads to a state of uncontrolled neuronal excitation, manifesting as the characteristic signs of **endrin** poisoning: hyperexcitability, tremors, convulsions, and ultimately, death.[1]

[Click to download full resolution via product page](#)


Figure 1: Endrin's Antagonism of the GABA-A Receptor.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Endrin is readily absorbed into the systemic circulation following oral, dermal, and inhalation exposure.[1][5] Due to its lipophilic nature, it tends to distribute to and accumulate in adipose tissue.[5][6] However, unlike its stereoisomer dieldrin, **endrin** is rapidly metabolized and excreted, leading to a relatively short biological half-life of 1 to 6 days in rats.[7]

Metabolism of **endrin** primarily occurs in the liver and involves a series of oxidative and hydrolytic reactions. The major biotransformation product is anti-12-hydroxy**endrin**, which can be further conjugated with sulfate and glucuronic acid for excretion.[6] Another significant metabolite is 12-keto**endrin**, which is considered to be more toxic than the parent compound.[7][8] Species differences in metabolism are notable; for instance, rabbits excrete a higher

proportion of metabolites in the urine compared to rats, which primarily eliminate them through the feces.[7]

[Click to download full resolution via product page](#)

Figure 2: Simplified Metabolic Pathway of **Endrin** in Mammals.

Toxicity Profile

Acute Toxicity

Endrin exhibits high acute toxicity in mammals, with oral LD₅₀ values generally falling in the range of 3 to 43 mg/kg body weight for laboratory animals.[7] Signs of acute poisoning are consistent with its neurotoxic mechanism of action and include tremors, convulsions, salivation, and respiratory distress, often leading to death.

Species	Route of Administration	LD50 (mg/kg body weight)	Reference
Rat (Male)	Oral	7.5 - 17.8	Gaines, 1960
Rat (Female)	Oral	5.6 - 7.3	Gaines, 1960
Rat	Dermal	15	Gaines, 1960
Mouse	Oral	7.2 - 10.1	Treon et al., 1955
Rabbit	Oral	5 - 10	Treon et al., 1955
Dog	Oral	2 - 5	Treon et al., 1955
Hamster	Oral	10.4	Ottolenghi et al., 1974

Table 1: Acute Lethal Dose (LD50) of **Endrin** in Various Mammalian Species.

Subchronic and Chronic Toxicity

Long-term exposure to sublethal doses of **endrin** can lead to a range of adverse health effects. The primary targets remain the central nervous system, liver, and kidneys.[\[1\]](#) Chronic exposure in rats has been associated with thyroid hyperplasia and pituitary cysts.[\[1\]](#)

Species	Duration	Route	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Observed Effects at LOAEL	Reference
Rat	2 years	Oral (diet)	0.05	0.1	Increased mortality, liver and kidney damage	Treon et al., 1955
Dog	2 years	Oral (diet)	0.025	0.1	Neurologic signs, liver changes	Kettering, 1969
Mouse	80 weeks	Oral (diet)	-	0.32 (males)	Hyperexcitability	NCI, 1979
Rat	3 generations	Oral (diet)	0.1	-	No reproductive effects	Eisenlord et al., 1968

Table 2: No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) of **Endrin** in Mammals.

Carcinogenicity and Genotoxicity

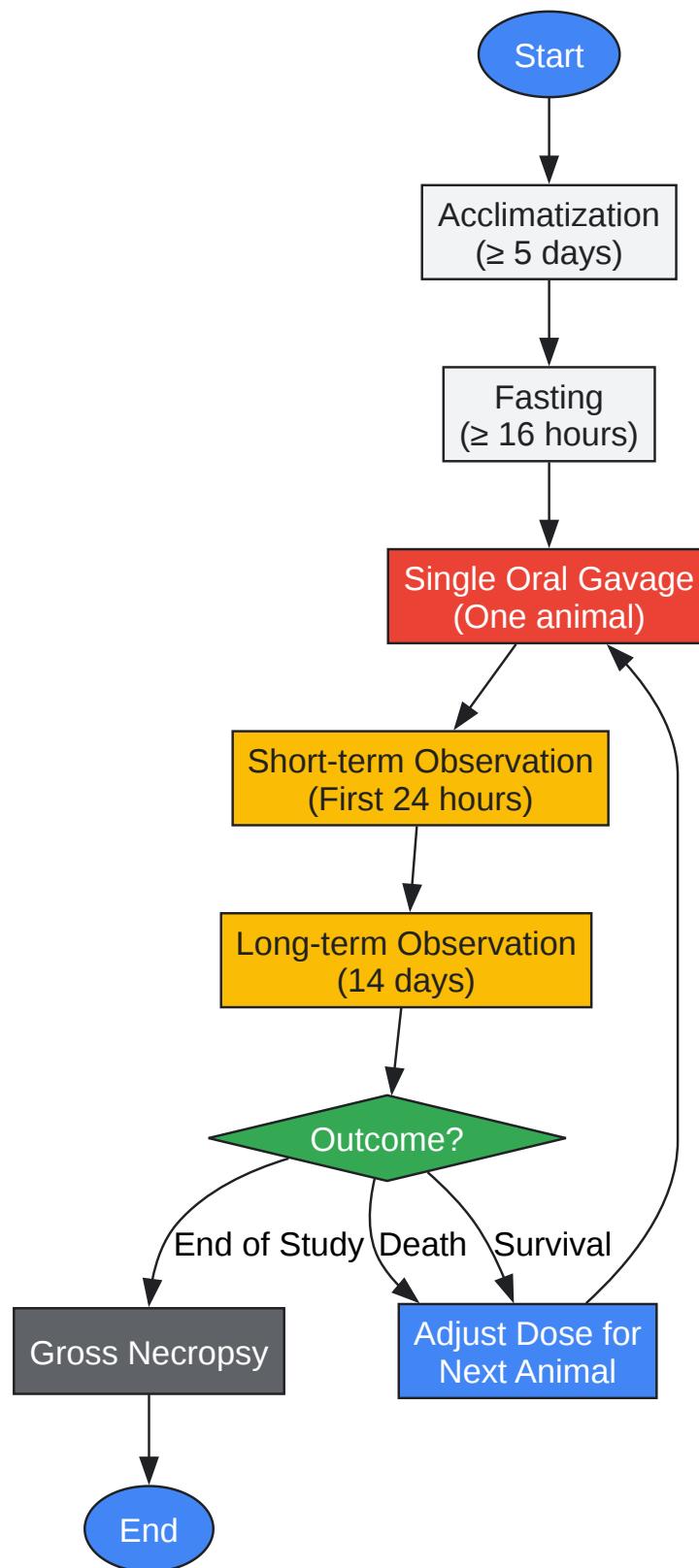
The carcinogenicity of **endrin** has been a subject of debate. While some earlier studies suggested a carcinogenic potential, subsequent and more comprehensive bioassays in rats and mice have not found sufficient evidence of carcinogenicity.[\[1\]](#)[\[9\]](#)[\[10\]](#) Consequently, major regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC) have classified **endrin** as not classifiable as to its carcinogenicity in humans (Group D and Group 3, respectively).[\[1\]](#) **Endrin** has not been found to be genotoxic in several mutagenicity studies.[\[7\]](#)

Reproductive and Developmental Toxicity

Endrin has been shown to induce developmental effects in some animal models, but typically at doses that also cause maternal toxicity.^[1] In hamsters and mice, prenatal exposure to maternally toxic doses has resulted in an increased incidence of skeletal and craniofacial abnormalities.^[1] In rats, developmental effects have been less consistently observed and are generally limited to delayed ossification at maternally toxic doses.^[1] A three-generation study in rats did not show any adverse effects on reproduction at dietary concentrations up to 2 ppm (approximately 0.1 mg/kg/day).^[7]

Immunotoxicity

There is limited data available on the immunotoxic potential of **endrin** in mammals. No in vivo studies specifically designed to assess immune function following **endrin** exposure have been identified.^{[10][11]} In vitro assays have shown no significant inhibition of lymphocyte responses or neutrophilic chemotaxis.^[10]


Experimental Protocols

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This protocol is designed to estimate the LD50 and identify the acute toxic class of a substance.

- **Test Animals:** Healthy, young adult nulliparous, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain), 8-12 weeks old.
- **Housing:** Animals are housed individually in a controlled environment with a 12-hour light/dark cycle, a temperature of $22 \pm 3^{\circ}\text{C}$, and relative humidity of 30-70%. Standard laboratory diet and water are provided *ad libitum*, except for a fasting period of at least 16 hours before dosing.
- **Dosing:** A single animal is dosed with the test substance (dissolved in a suitable vehicle like corn oil) via oral gavage. The starting dose is selected based on available information. Subsequent animals are dosed at higher or lower dose levels depending on the outcome for the previous animal (survival or death).

- Observations: Animals are observed for mortality and clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours after dosing, and then daily for 14 days. Body weights are recorded prior to dosing and weekly thereafter.
- Pathology: All animals (those that die during the study and survivors at the end of the 14-day observation period) are subjected to a gross necropsy.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Mechanistic and Other Relevant Data - Pentachlorophenol and Some Related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. REFERENCES - Toxicological Profile for Endrin - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Endrin (HSG 60, 1991) [inchem.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. oecd.org [oecd.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. ijrap.net [ijrap.net]
- 9. USER'S GUIDE - Toxicological Profile for Endrin - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Bioassay of Endrin for Possible Carcinogenicity (CAS No. 72-20-8) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Toxicological Profile of Endrin in Mammals: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086629#toxicological-profile-of-endrin-in-mammals>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com